N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide
Description
N-{2,2,2-Tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide is a benzamide derivative characterized by a 2,2,2-tribromoethyl side chain and a 4-methylphenylamino substituent. The compound’s structure combines a benzamide core with a halogen-rich ethyl moiety, which likely influences its steric and electronic properties.
The 4-methylphenylamino group may contribute to π-π stacking or hydrogen-bonding interactions, common in bioactive benzamides .
Properties
Molecular Formula |
C16H15Br3N2O |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[2,2,2-tribromo-1-(4-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H15Br3N2O/c1-11-7-9-13(10-8-11)20-15(16(17,18)19)21-14(22)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,21,22) |
InChI Key |
NREAJZQUFAGURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide typically involves the following steps:
Amidation: The brominated intermediate is then reacted with 4-methylphenylamine to form the desired amine derivative.
Coupling: Finally, the amine derivative is coupled with benzoyl chloride or a similar benzamide precursor to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, where one or more bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations:
Halogenation Effects: The target compound’s tribromoethyl group contrasts with mono-halogenated analogs (e.g., 4MNB’s 4-bromo).
Bioactivity Correlations : Antioxidant benzamides (e.g., A8 and H10 in ) highlight the importance of electron-donating groups (e.g., hydroxyl, methoxy) for radical scavenging. The target’s 4-methylphenyl group lacks strong electron donation, suggesting divergent applications .
Agrochemical Relevance : Fluorinated and brominated benzamides (e.g., ) are prevalent in pesticides. The target’s tribromoethyl chain may confer unique interactions with biological targets, though this requires empirical validation .
Biological Activity
N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide is a synthetic compound notable for its complex structure and significant biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 569.9 g/mol. The compound features multiple bromine substituents and an amide functional group, which are believed to enhance its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity , particularly in the following areas:
Antimicrobial Properties
The compound has been studied for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of bromine atoms is hypothesized to enhance its interaction with bacterial membranes or enzymes, leading to effective antimicrobial action.
Anticancer Activity
This compound has also shown potential as an anticancer agent . Molecular docking studies indicate that it can bind to specific receptors involved in cancer pathways, potentially modulating their activity. This suggests that the compound could interfere with cancer cell proliferation or induce apoptosis.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell signaling pathways.
- Cell Membrane Disruption : The tribromo group may disrupt cellular membranes, leading to increased permeability and cell death in pathogens or cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methyl-N-{2,2,2-trichloro-1-[3-bromophenyl]amino}benzamide | Contains trichloro instead of tribromo | Potentially different biological activity due to chlorine substitution |
| N-(4-Methylphenyl)-N-(3-bromophenyl)acetamide | Lacks tribromo group | Simpler structure may affect reactivity and biological properties |
| 4-Bromo-N-(4-methylphenyl)benzamide | Only one bromine atom | Less complex halogenation may lead to different interaction profiles |
This table highlights how the unique combination of bromine substitutions in this compound may confer distinct reactivity and therapeutic potential compared to simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies : In vitro tests have shown that this compound exhibits higher antibacterial activity compared to standard antibiotics like Imipenem and Nalidixic acid against strains such as E. coli and S. aureus .
- Antifungal Activity : The compound has also demonstrated antifungal properties against Candida albicans, indicating its broad-spectrum antimicrobial potential .
- Molecular Docking Studies : Advanced computational modeling has revealed potential binding sites on target proteins that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
